molecular formula C10H8Cl2N2S B12434487 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B12434487
M. Wt: 259.15 g/mol
InChI Key: DUOJTOKVXULZIP-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(15-10(13)14-5)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H2,13,14)

InChI Key

DUOJTOKVXULZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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